molecular formula C9H10O3 B102220 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one CAS No. 18087-17-7

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one

Cat. No.: B102220
CAS No.: 18087-17-7
M. Wt: 166.17 g/mol
InChI Key: KJPSGEGZFHEACU-UHFFFAOYSA-N
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Description

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol It is characterized by the presence of two hydroxyl groups and a methyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with acetic anhydride in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ester derivatives.

Scientific Research Applications

1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research has explored its potential as a therapeutic agent for lipid metabolic disorders and obesity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals . Additionally, the compound may inhibit enzymes involved in lipid metabolism, thereby reducing lipid accumulation .

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.

    1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks one hydroxyl group compared to 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one.

    1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar but with hydroxyl groups at different positions on the phenyl ring.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its reactivity and biological activity. The presence of two hydroxyl groups enhances its potential as an antioxidant compared to similar compounds with fewer hydroxyl groups .

Properties

IUPAC Name

1-(4,5-dihydroxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-8(11)9(12)4-7(5)6(2)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPSGEGZFHEACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564744
Record name 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-17-7
Record name 1-(4,5-Dihydroxy-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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